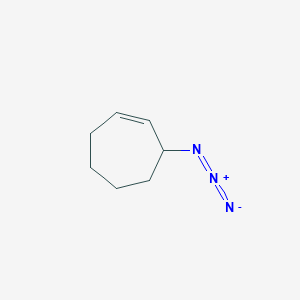
3-Azidocycloheptene
Description
3-Azidocycloheptene: is an organic compound with the molecular formula C7H11N3 It is a member of the azide family, characterized by the presence of the azide functional group (-N3)
Properties
IUPAC Name |
3-azidocycloheptene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-9-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPRMVJNKMKJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C=CC1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidocycloheptene can be synthesized through various methods. One common approach involves the reaction of cycloheptene with sodium azide in the presence of a suitable solvent such as acetone under reflux conditions. This method ensures the efficient formation of the azide group on the cycloheptene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring safety protocols due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3-Azidocycloheptene undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Chemistry: 3-Azidocycloheptene is used as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo cycloaddition reactions makes it valuable in the construction of complex molecular architectures.
Biology and Medicine: In biological research, azides are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes.
Industry: In the industrial sector, azides are employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. They are particularly useful in the development of new drugs and advanced materials due to their versatile reactivity.
Mechanism of Action
The mechanism of action of 3-azidocycloheptene primarily involves its reactivity as an azide. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. These reactions often lead to the formation of new carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds.
Molecular Targets and Pathways: In biological systems, azides can target specific biomolecules through bioorthogonal reactions, enabling the study of complex biological processes. The pathways involved typically include the formation of stable triazole linkages, which are biocompatible and non-toxic.
Comparison with Similar Compounds
Cycloheptene: Lacks the azide group, making it less reactive in nucleophilic substitution and cycloaddition reactions.
Cycloheptyne: Contains an alkyne group, making it more reactive in cycloaddition reactions but less versatile in substitution reactions.
3-Azidocyclohexene: Similar structure but with a six-membered ring, leading to different steric and electronic properties.
Uniqueness: 3-Azidocycloheptene is unique due to its seven-membered ring structure combined with the azide functional group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


